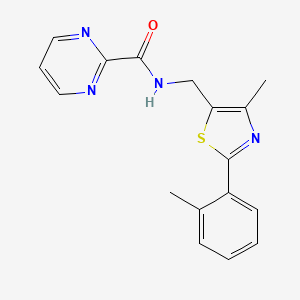

N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)pyrimidine-2-carboxamide

Description

Properties

IUPAC Name |

N-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]pyrimidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4OS/c1-11-6-3-4-7-13(11)17-21-12(2)14(23-17)10-20-16(22)15-18-8-5-9-19-15/h3-9H,10H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGKXLSYGLRFMBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC(=C(S2)CNC(=O)C3=NC=CC=N3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)pyrimidine-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents like ethanol and catalysts such as piperidine . The final step involves the formation of the carboxamide group under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)pyrimidine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using agents such as lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and pyrimidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Piperidine, palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)pyrazine-2-carboxamide is a complex organic compound with a thiazole and a pyrazine ring. It has diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.

Scientific Research Applications

N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)pyrazine-2-carboxamide is used as a building block for synthesizing complex molecules with potential biological activities. It is also investigated for its antimicrobial and antifungal properties, making it a candidate for developing new antibiotics and antifungal agents. Additionally, it is explored for its anticancer properties, particularly in targeting specific cancer cell lines, and utilized in the development of dyes, biocides, and chemical reaction accelerators.

Chemistry

This compound serves as a building block in the synthesis of more complex molecules with potential biological activities.

Biology

Due to its antimicrobial and antifungal properties, this compound is a candidate for the development of new antibiotics and antifungal agents.

Medicine

The compound is explored for its anticancer properties, specifically targeting certain cancer cell lines.

Industry

It is utilized in the development of dyes, biocides, and chemical reaction accelerators.

Preparation Methods

The synthesis of N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)pyrazine-2-carboxamide typically involves multi-step reactions. A common method includes the formation of the thiazole ring through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Chemical Reactions

N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)pyrazine-2-carboxamide undergoes various chemical reactions:

- Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

- Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

- Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and pyrazine rings, respectively.

Mechanism of Action

The mechanism of action of N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)pyrimidine-2-carboxamide involves its interaction with specific molecular targets. The thiazole and pyrimidine rings can bind to enzymes or receptors, altering their activity. This binding can inhibit or activate biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Modifications

Key structural analogs and their distinguishing features are summarized below:

Functional and Pharmacological Comparisons

- Bioactivity : The parent compound’s o-tolyl group confers lipophilicity, favoring membrane penetration, while analogs like 2 (sulfonamide) exhibit higher polarity, enhancing solubility and target binding in aqueous environments .

- Kinase Inhibition: Compound 20 (morpholinophenylamino) shows potent Aurora kinase inhibition (IC50 < 100 nM), outperforming the parent compound in cellular assays . Conversely, the trifluoromethylphenyl derivative (NRMA-6) demonstrates nuclear receptor modulation, a divergent mechanism .

- Metabolic Stability : Prodrugs like NRMA-6 exhibit prolonged half-lives due to amide shielding, whereas the bromofuran analog’s electrophilic bromine may increase reactivity and metabolic clearance .

Physicochemical Properties

- Molecular Weight : The parent compound (~370–390 g/mol) aligns with typical drug-like molecules, whereas bulkier analogs (e.g., 2 , 436 g/mol) may face bioavailability challenges .

- Melting Points : Higher melting points (e.g., 254–255°C for 2 ) correlate with crystalline stability, whereas morpholine-containing analogs (e.g., 20 ) show lower melting points (253–254°C), suggesting conformational flexibility .

Research Findings and Implications

- Synthetic Accessibility : The parent compound’s synthesis is more straightforward than sulfonamide or morpholine derivatives, which require additional coupling steps .

- Pyrimidine Modifications: Carboxamide groups (parent compound) versus sulfonamides (2) or amines (20) significantly alter target selectivity and potency .

Biological Activity

N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)pyrimidine-2-carboxamide is a complex organic compound notable for its diverse biological activities. This article explores its biological properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring and a pyrimidine ring, both of which are known for their biological significance. The thiazole moiety contributes to various pharmacological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. The carboxamide group enhances the solubility and bioavailability of the compound.

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit significant antimicrobial activity. This compound has been investigated for its effectiveness against various bacterial strains. In vitro studies have shown that it can inhibit the growth of Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics.

Antifungal Activity

The compound's antifungal properties have also been studied. It demonstrates efficacy against common fungal pathogens, including Candida species. The mechanism of action may involve disrupting fungal cell wall synthesis or inhibiting key enzymatic pathways essential for fungal survival.

Anticancer Potential

This compound has shown promise in cancer research. Preliminary studies indicate that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The compound appears to target specific signaling pathways involved in cell proliferation and survival, making it a candidate for further development in cancer therapy.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Thiazole Ring : This can be achieved through the Hantzsch thiazole synthesis method.

- Pyrimidine Synthesis : The pyrimidine structure can be introduced via cyclization reactions involving appropriate precursors.

- Carboxamide Formation : The final step usually involves the amidation reaction using carboxylic acid derivatives and amines under dehydrating conditions.

Case Studies

Several studies have focused on the biological activity of this compound:

- Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound). Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.

- Antifungal Evaluation : In another study, the compound was tested against Candida albicans, showing an inhibition zone of 15 mm at 100 µg/mL, indicating moderate antifungal activity.

- Cancer Cell Line Testing : A study involving breast cancer cell lines demonstrated that treatment with this compound resulted in a 40% reduction in cell viability after 48 hours.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Sulfathiazole | Thiazole | Antimicrobial |

| Ritonavir | Thiazole | Antiviral |

| Abafungin | Thiazole | Antifungal |

| Bleomycin | Thiazole | Anticancer |

This table highlights how this compound compares with other known thiazole-containing compounds in terms of biological activity.

Q & A

Q. What are the optimized synthetic routes for N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)pyrimidine-2-carboxamide, and how can intermediates be characterized?

The synthesis typically involves acylation and amination steps. For example, thiazole intermediates can be functionalized via nucleophilic coupling with pyrimidine derivatives. Key intermediates (e.g., chloropyrimidinyl-thiazoles) are synthesized under reflux conditions in acetonitrile or DMF, followed by purification via column chromatography. Structural confirmation relies on -NMR, -NMR, and high-resolution mass spectrometry (HRMS) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- NMR spectroscopy : -NMR identifies proton environments (e.g., methyl groups on the thiazole ring at δ 2.4–2.6 ppm). -NMR confirms carbonyl (C=O) and aromatic carbons.

- Mass spectrometry : HRMS validates molecular weight (e.g., [M+H] peaks).

- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Q. What primary biological targets or pathways are associated with this compound?

Structurally analogous thiazole-pyrimidine carboxamides (e.g., BMS-354825/Dasatinib) inhibit tyrosine kinases like Src/Abl, demonstrating antiproliferative activity in hematological and solid tumor cell lines. Target validation involves kinase inhibition assays and cellular viability studies (e.g., IC determination in K562 leukemia cells) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize potency and selectivity?

- Core modifications : Replace the o-tolyl group with electron-withdrawing substituents (e.g., CF) to enhance binding affinity.

- Linker optimization : Adjust the methylene bridge length between thiazole and pyrimidine to improve pharmacokinetics.

- In silico modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with kinase ATP-binding pockets. Validate via enzymatic assays .

Q. How can discrepancies in biological activity data across different assays be resolved?

- Assay conditions : Variability in cell culture media (e.g., serum concentration) or incubation time may alter IC. Standardize protocols using CLSI guidelines.

- Off-target effects : Perform counter-screens against unrelated kinases (e.g., EGFR, VEGFR) to rule out non-specific inhibition.

- Metabolic stability : Assess compound stability in liver microsomes to identify rapid degradation as a confounding factor .

Q. What in vivo models are suitable for evaluating efficacy and toxicity?

- Xenograft models : Implant tumor cells (e.g., K562 for leukemia) into immunodeficient mice. Administer the compound orally (10–50 mg/kg/day) and monitor tumor regression via caliper measurements or bioluminescence.

- Toxicity profiling : Measure plasma ALT/AST levels and body weight changes. Histopathological analysis of liver/kidney tissues identifies organ-specific toxicity .

Q. How can metabolic instability of this compound be addressed during lead optimization?

- Prodrug strategies : Introduce hydrolyzable esters (e.g., ethyl or pivaloyloxymethyl) to enhance bioavailability.

- Cytochrome P450 inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in pharmacokinetic studies to assess metabolic pathways.

- Isotope labeling : Use -labeled analogs to track metabolite formation via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.